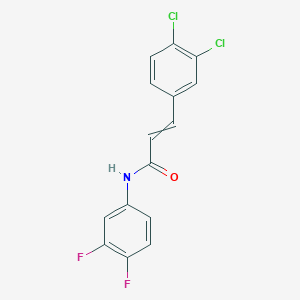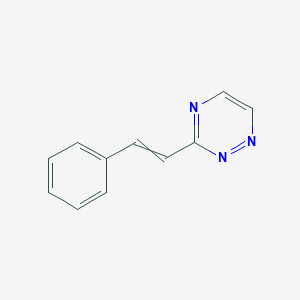
3-(2-Phenylethenyl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylethenyl)-1,2,4-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The phenylethenyl group attached to the triazine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethenyl)-1,2,4-triazine can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with cyanogen chloride, followed by cyclization to form the triazine ring. Another method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the phenylethenyl group, which is then introduced to the triazine ring through a cyclization reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-(2-Phenylethenyl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The hydrogen atoms on the triazine ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated, alkylated, or arylated triazine derivatives.
科学的研究の応用
3-(2-Phenylethenyl)-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 3-(2-Phenylethenyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The phenylethenyl group can interact with cellular receptors, leading to the modulation of signaling pathways. The triazine ring can form hydrogen bonds with target proteins, affecting their function and activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of gene expression .
類似化合物との比較
Trans-9-(2-Phenylethenyl)anthracene: Similar in structure but contains an anthracene ring instead of a triazine ring.
2-(2-Phenylethenyl)chromone: Contains a chromone ring and exhibits different chemical properties.
Uniqueness: 3-(2-Phenylethenyl)-1,2,4-triazine is unique due to the presence of the triazine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the phenylethenyl group with the triazine ring enhances its potential for various applications in research and industry.
特性
CAS番号 |
508231-23-0 |
|---|---|
分子式 |
C11H9N3 |
分子量 |
183.21 g/mol |
IUPAC名 |
3-(2-phenylethenyl)-1,2,4-triazine |
InChI |
InChI=1S/C11H9N3/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-14-11/h1-9H |
InChIキー |
YJVOFSNVARPYJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NC=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
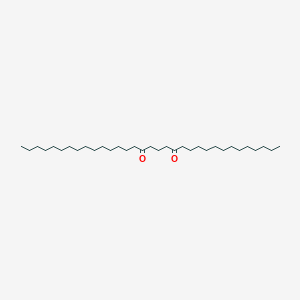
![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
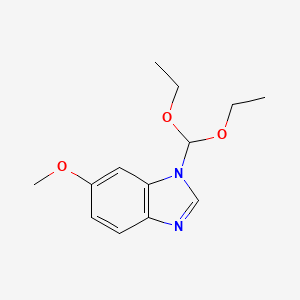
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)
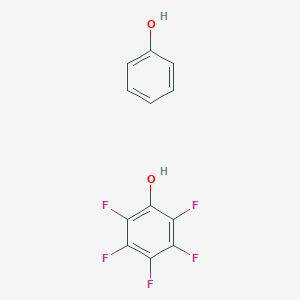
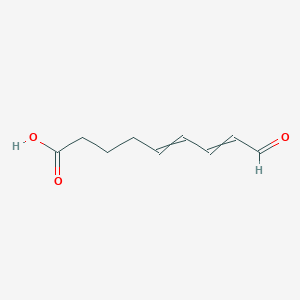
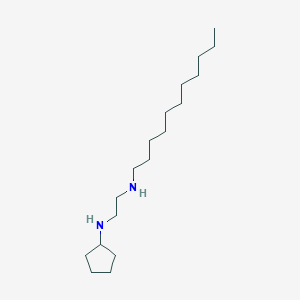
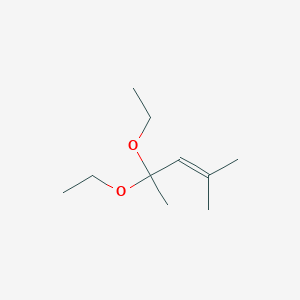
![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)
